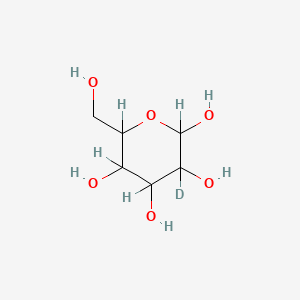

3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol” is a chemical compound with the molecular formula C6H12O6 . It is a fascinating material used in scientific research and offers immense potential in various fields like medicine, nanotechnology, and biochemistry.

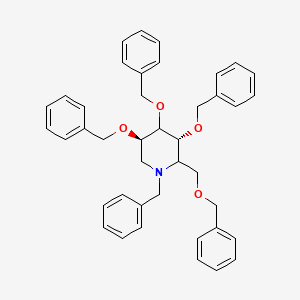

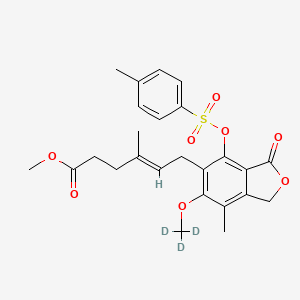

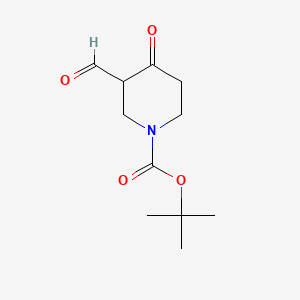

Molecular Structure Analysis

The molecular structure of “3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol” is characterized by its molecular formula C6H12O6 . The exact mass of the molecule is 181.06966484 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol” include a molecular weight of 181.16 g/mol, a topological polar surface area of 110 Ų, and a complexity of 151 . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

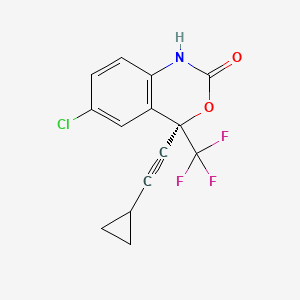

3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol may be related to the broader field of organic synthesis, particularly in the production of cyclic compounds like oxazines. Oxazines and related compounds, including 1,2-oxazines and 1,2-benzoxazines, are synthesized through dehydration processes. These compounds have a wide range of applications, from serving as electrophiles in organic reactions to being used as chiral synthons. The synthesis methods and the roles these compounds play in various chemical reactions highlight their importance in the field of organic chemistry (Sainsbury, 1991).

Environmental Applications

The compound's potential relation to the study of novel brominated flame retardants (NBFRs) is notable. NBFRs, including various derivatives, have been increasingly used and have raised concerns regarding their environmental fate and potential risks. The presence of these compounds in indoor air, dust, consumer goods, and food necessitates comprehensive research to understand their occurrence, environmental impact, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).

Biotechnological Applications

In the biotechnology sector, the compound may be indirectly connected to the study of poly-D-3-hydroxybutyrate production from CO2. This process involves autotrophic cultures of hydrogen-oxidizing bacteria, representing a significant step towards sustainable and efficient production of bioplastics. The research into optimizing this biotechnological process can provide insights into the potential industrial applications of similar compounds (Ishizaki, Tanaka, & Taga, 2001).

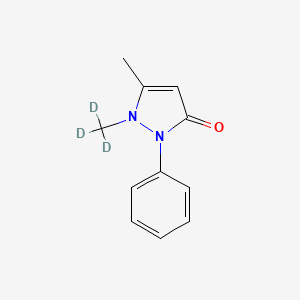

Impact on Pharmacokinetics

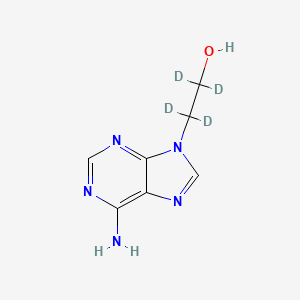

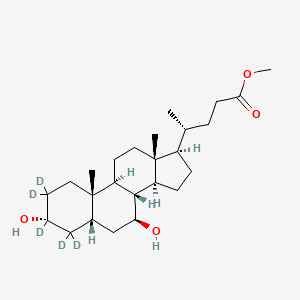

While excluding direct information related to drug use and dosage, it's pertinent to note the broader context of deuterium substitution in pharmaceuticals. Deuterium, a stable isotope of hydrogen, can alter the pharmacokinetic profiles of drugs, potentially improving their metabolic stability and reducing toxicities. This aspect of pharmaceutical research, studying the impact of isotopic substitution on drug properties, can provide a backdrop for understanding the significance of specific compounds like 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol in drug development (Russak & Bednarczyk, 2018).

Mechanism of Action

Target of Action

Given that it is a glucose derivative, it is likely to interact with enzymes involved in glucose metabolism, such as hexokinase and glucose-6-phosphate dehydrogenase .

Mode of Action

This could involve binding to the active site of enzymes involved in glucose metabolism, potentially altering their activity .

Biochemical Pathways

Given its structural similarity to glucose, it is plausible that it may influence pathways involved in glucose metabolism, such as glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle .

Pharmacokinetics

As a glucose derivative, it may be expected to have similar pharmacokinetic properties to glucose, which is rapidly absorbed and distributed throughout the body .

Result of Action

Based on its structural similarity to glucose, it may be hypothesized that it could influence cellular energy production and other processes dependent on glucose metabolism .

Action Environment

Factors such as temperature, ph, and the presence of other metabolites could potentially influence its activity .

properties

IUPAC Name |

3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/i5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UICOGKGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(OC1O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)

![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)

![[Tyr3,Lys5(Boc)]octreotide acetate](/img/no-structure.png)

![Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate](/img/structure/B562759.png)